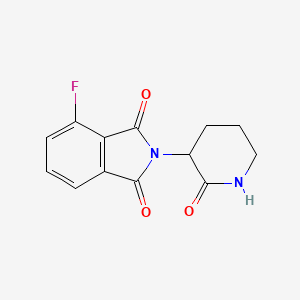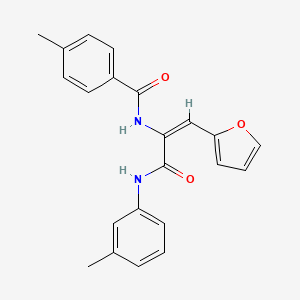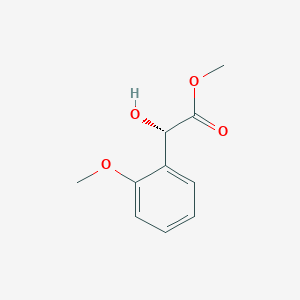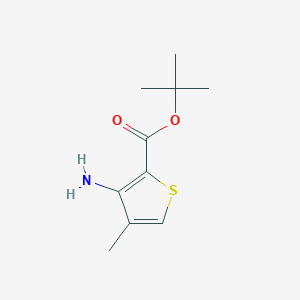
Tert-butyl 3-amino-4-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-4-methylthiophene-2-carboxylate is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a thiophene ring and an amino group. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-4-methylthiophene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as a drug delivery agent, as it can be easily conjugated with other molecules to enhance their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of tert-butyl 3-amino-4-methylthiophene-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific targets in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as a drug delivery agent, as it can be easily conjugated with other molecules to enhance their pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl 3-amino-4-methylthiophene-2-carboxylate is its versatility in scientific research. It can be easily synthesized and modified to suit a range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 3-amino-4-methylthiophene-2-carboxylate. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action are also important areas of future research.
Conclusion:
This compound is a versatile compound that has gained significant attention in the field of medicinal chemistry. Its potential applications in drug delivery and disease treatment make it an important area of research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of tert-butyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of 3-bromo-4-methylthiophene-2-carboxylic acid with tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and purification.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-14-8(7(6)11)9(12)13-10(2,3)4/h5H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSYOQLWUYLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2805396.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)


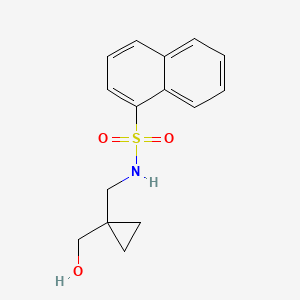

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)
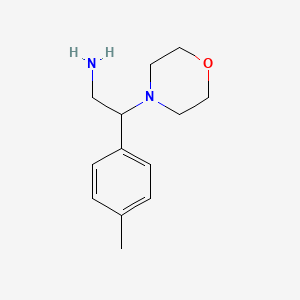
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)
